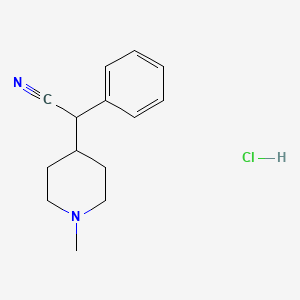

2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride

Description

2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride is a nitrile-containing organic compound featuring a piperidine ring substituted with a methyl group at the 1-position and a phenylacetonitrile moiety at the 4-position. Its molecular formula is C₁₄H₁₇N₂Cl, with a molecular weight of 248.76 g/mol. This compound is structurally characterized by:

- A rigid piperidine core providing conformational stability.

- A phenyl group contributing aromatic interactions.

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWZDKMBPDQEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(C#N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, such as naratriptan, are known to be selective for the 5-hydroxytryptamine1 receptor subtype

Mode of Action

Similar compounds, such as naratriptan, are known to act as selective agonists of serotonin (5-hydroxytryptamine; 5-ht) type 1b and 1d receptors. This action in humans correlates with the relief of migraine headache.

Biochemical Pathways

It can be inferred from similar compounds that it may influence serotonin-related pathways, given its potential interaction with 5-ht receptors.

Pharmacokinetics

A related compound, 2-(1-methylpiperidin-4-yl)acetic acid, is reported to have high gastrointestinal absorption and is bbb permeant. Its Log Po/w (iLOGP) is 1.64, indicating lipophilicity. These properties may influence the compound’s ADME properties and bioavailability.

Biological Activity

2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride (commonly referred to as MPA) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of MPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MPA is characterized by its piperidine moiety, which is known for enhancing the lipophilicity and biological activity of compounds. The chemical structure can be represented as follows:

Biological Activity Overview

MPA has been investigated for various biological activities, including:

- Anticancer Activity : Studies indicate that MPA exhibits cytotoxic effects against several cancer cell lines.

- Neuroprotective Effects : The compound shows potential in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : Preliminary data suggest MPA may possess antimicrobial activity against certain pathogens.

Anticancer Activity

Recent studies have demonstrated that MPA can inhibit cell growth in various cancer cell lines. For instance, in a study involving the MV4;11 leukemia cell line, MPA showed significant cytotoxicity with an IC50 value of approximately 0.4 μM, indicating strong anti-leukemic properties .

Table 1: Anticancer Activity of MPA

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MV4;11 | 0.4 | Inhibition of cell proliferation |

| HL60 | 10.2 | Induction of apoptosis |

| MOLM-13 | 0.054 | Disruption of mitochondrial function |

Neuroprotective Effects

MPA has been shown to protect against neurotoxicity induced by various agents. In models of oxidative stress, MPA demonstrated a significant reduction in neuronal cell death, suggesting its role as an antioxidant . The mechanism appears to involve modulation of apoptotic pathways and enhancement of cellular resilience.

Case Studies

- Leukemia Treatment : A clinical case study involving MPA indicated promising results in patients with acute leukemia, where the compound was used as part of a combination therapy regimen. Patients exhibited improved outcomes with reduced tumor burden after treatment .

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of MPA significantly reduced markers of oxidative stress and improved behavioral outcomes in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (CAS 40481-13-8)

- Structure : Replaces the 1-methyl group with a benzyl substituent.

- However, steric hindrance may reduce binding affinity to target receptors.

- Similarity Score : 0.98 (structural similarity to the target compound) .

1-Butyl-4-phenylpiperidine-4-carbonitrile (CAS 7254-21-9)

- Structure : Substitutes the 1-methyl group with a butyl chain.

- Impact : The longer alkyl chain may improve metabolic stability but could reduce solubility.

- Similarity Score : 0.95 .

2-(1-Methylpiperidin-4-ylidene)acetonitrile (CAS 37123-91-4)

Aromatic Group Modifications

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (Naratriptan Related Compound A)

- Structure : Replaces the phenyl group with an indole ring.

- Impact : The indole moiety enhances serotonin receptor (5-HT) binding affinity, making this compound a pharmacologically active impurity in naratriptan synthesis .

BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)

Functional Group Variations

N-alpha-(9-Fluorenylmethoxycarbonyl)-2-(1-methylpiperidin-4-yl)-L-glycine hydrochloride

- Structure : Incorporates an Fmoc-protected glycine linked to the piperidine ring.

- Impact : The Fmoc group facilitates solid-phase peptide synthesis, making this compound valuable in producing peptide-based therapeutics .

Bupropion Hydrochloride Impurity (3-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)propionitrile)

- Structure : Adds a chlorophenyl group and extends the carbon chain.

- Impact: The chlorophenyl group enhances antidepressant activity by modulating norepinephrine-dopamine reuptake inhibition, as seen in bupropion .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Table 2: Structural Similarity Scores (vs. Target Compound)

| Compound | Similarity Score | Key Structural Difference |

|---|---|---|

| 1-Benzyl-4-phenylpiperidine-4-carbonitrile | 0.98 | Benzyl vs. methyl at piperidine-1 |

| 1-Butyl-4-phenylpiperidine-4-carbonitrile | 0.95 | Butyl vs. methyl at piperidine-1 |

| 2-(1-Methylpiperidin-4-ylidene)acetonitrile | 0.90 | Unsaturated piperidine ring |

Q & A

Q. What synthetic routes are effective for synthesizing 2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves alkylation of 1-methylpiperidine precursors with phenylacetonitrile derivatives. Key parameters include:

- Solvent selection : Dichloromethane is commonly used for its inertness and ability to dissolve polar intermediates .

- Base optimization : Sodium hydroxide or similar bases facilitate deprotonation and nucleophilic substitution .

- Purification : Recrystallization from ethanol/water mixtures enhances purity, as demonstrated in related piperidine-based esters .

- Yield improvement : Slow addition of reagents and temperature control (0–5°C) minimize side reactions .

Q. How can researchers ensure the purity of 2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities, as validated for structurally related compounds .

- UV-Vis Spectroscopy : Compare absorption spectra (e.g., λmax at 220–260 nm) against reference standards to confirm identity .

- Elemental Analysis : Verify Cl⁻ content (~18–19%) to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How should researchers resolve contradictions in binding affinity data for this compound at serotonin receptors?

- Methodological Answer : Contradictions may arise from assay variability. To address this:

- Radioligand Displacement Assays : Use reference compounds like BRL54443 (a 5-HT receptor ligand with a 1-methylpiperidin-4-yl group) to standardize protocols .

- Buffer Conditions : Maintain pH 7.4 with 10 mM HEPES and 5 mM MgCl₂ to stabilize receptor conformations .

- Data Normalization : Express results as % inhibition relative to controls (e.g., 10 µM 5-HT for 100% binding) to reduce inter-experiment variability .

Q. What crystallization strategies are suitable for obtaining high-quality single crystals for X-ray diffraction studies?

- Methodological Answer :

- Solvent Evaporation : Use slow evaporation from ethanol/water (1:1) at 4°C to promote crystal growth .

- Software Refinement : Employ SHELXL for structure refinement, leveraging its robust handling of twinned data and hydrogen bonding networks .

- Temperature Control : Crystallize at 20°C to avoid solvent inclusion artifacts, as seen in related maleate salts .

Q. How can stability under physiological conditions be assessed for this compound?

- Methodological Answer :

- pH Stability Tests : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify decomposition products using LC-MS .

- Thermal Analysis : Perform TGA/DSC to identify melting points and decomposition thresholds (>200°C for hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.